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N,5,6-Trimethyl-1,3-benzothiazol-2-amine

Catalog No.
S14016306
CAS No.
62194-25-6
M.F
C10H12N2S
M. Wt
192.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,5,6-Trimethyl-1,3-benzothiazol-2-amine

CAS Number

62194-25-6

Product Name

N,5,6-Trimethyl-1,3-benzothiazol-2-amine

IUPAC Name

N,5,6-trimethyl-1,3-benzothiazol-2-amine

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

InChI

InChI=1S/C10H12N2S/c1-6-4-8-9(5-7(6)2)13-10(11-3)12-8/h4-5H,1-3H3,(H,11,12)

InChI Key

RNHMKAWTMGWJEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC

N,5,6-Trimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound characterized by a benzothiazole ring with three methyl groups attached to the nitrogen and carbon atoms. The molecular formula for this compound is C₉H₁₁N₂S, and it features an amine functional group that contributes to its chemical reactivity and biological properties. The benzothiazole moiety is known for its diverse applications in medicinal chemistry due to its ability to interact with various biological targets.

  • Oxidation: The amine group can be oxidized to form imines or other nitrogen-containing compounds using oxidizing agents like potassium permanganate.
  • Reduction: Reduction reactions may convert the compound into more saturated derivatives using reducing agents such as sodium borohydride.
  • Substitution Reactions: The nitrogen atom in the benzothiazole can undergo nucleophilic substitution, allowing for the introduction of different substituents on the aromatic ring.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

Research has indicated that compounds related to N,5,6-trimethyl-1,3-benzothiazol-2-amine exhibit significant biological activities. They have been studied for their potential as:

  • Antimicrobial Agents: Exhibiting activity against various bacterial strains.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction.
  • Anti-inflammatory Effects: Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The specific biological mechanisms often involve interactions with enzymes or receptors that are critical in disease pathways.

The synthesis of N,5,6-trimethyl-1,3-benzothiazol-2-amine typically involves several methods:

  • Condensation Reactions: A common approach is the condensation of 2-amino-thiophenol with appropriate aldehydes or ketones under acidic conditions.
  • Methylation: The introduction of methyl groups can be achieved through methylation reactions using methyl iodide or dimethyl sulfate.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including cyclization and functional group transformations to achieve the desired structure.

These methods allow for the production of pure compounds suitable for further biological testing and application development.

N,5,6-trimethyl-1,3-benzothiazol-2-amine has several potential applications:

  • Pharmaceuticals: As a lead compound in drug development due to its biological activity.
  • Dyes and Pigments: Utilized in the formulation of dyes owing to its chromophoric properties.
  • Agricultural Chemicals: Investigated for use as fungicides or herbicides based on its antimicrobial properties.

These applications highlight the versatility of this compound in various industrial sectors.

Studies on N,5,6-trimethyl-1,3-benzothiazol-2-amine have focused on its interactions with biological macromolecules:

  • Enzyme Binding: Research indicates that this compound can bind to specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Interaction: It may also interact with receptors that regulate cellular processes, influencing signaling pathways associated with diseases like cancer or inflammation.

Quantitative structure–activity relationship (QSAR) studies have been employed to predict how structural modifications affect binding affinity and biological activity.

Several compounds share structural similarities with N,5,6-trimethyl-1,3-benzothiazol-2-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-AminobenzothiazoleSimple benzothiazole with an amineKnown for broad-spectrum antimicrobial activity
4-MethylbenzothiazoleMethyl group at position 4Enhanced lipophilicity leading to better membrane permeability
Benzothiazole derivativesVarious substitutions on benzothiazole ringDiverse biological activities depending on substituents
2-MercaptobenzothiazoleContains a thiol groupImportant for redox reactions and metal chelation

N,5,6-trimethyl-1,3-benzothiazol-2-amine stands out due to its specific methylation pattern which may influence its solubility and interaction profiles compared to these similar compounds. Each derivative's unique substituents contribute distinctly to their pharmacological profiles and potential applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

192.07211956 g/mol

Monoisotopic Mass

192.07211956 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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